1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring lactones with a benzopyrone structure, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin ring can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving appropriate precursors such as amino acids or azetidinones.
Coupling of the Coumarin and Azetidine Moieties: The final step involves coupling the coumarin and azetidine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes such as DNA gyrase, topoisomerase, and kinases.
Pathways Involved: Inhibition of DNA replication, induction of apoptosis, and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Warfarin, dicoumarol, and esculetin.
Azetidine Derivatives: Azetidine-2-carboxylic acid and azetidinone.
Uniqueness
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is unique due to its combined structural features of coumarin and azetidine, which may confer distinct biological activities and chemical reactivity compared to other compounds in these classes.
Properties
IUPAC Name |
1-acetyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9(18)17-7-11(8-17)14(19)16-12-6-10-4-2-3-5-13(10)21-15(12)20/h2-6,11H,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGXOBBBJHFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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